molecular formula C13H20N4O B2873693 (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone CAS No. 1286724-80-8

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone

Cat. No.: B2873693
CAS No.: 1286724-80-8
M. Wt: 248.33
InChI Key: WTVKVTMKCCIRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone is a fascinating chemical compound with a complex structure It consists of a piperazine ring connected to a pyrazole moiety via an ethyl linker, and a cyclopropyl ketone group attached to the piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone typically involves the following steps:

  • Formation of 1-(2-Bromoethyl)pyrazole: : This intermediate can be synthesized by the bromination of 2-ethylpyrazole using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

  • N-alkylation of Piperazine: : 1-(2-Bromoethyl)pyrazole is then reacted with piperazine to form 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine. This reaction is generally conducted in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to promote nucleophilic substitution.

  • Attachment of Cyclopropyl Group: : Finally, the compound is reacted with cyclopropylcarbonyl chloride in the presence of a base, such as triethylamine, to yield the desired product. This acylation step is typically carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: For industrial-scale production, continuous flow chemistry might be employed to enhance efficiency and yield. Automated reactors with real-time monitoring could ensure optimal reaction conditions and consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The pyrazole moiety can undergo oxidation under appropriate conditions, potentially leading to the formation of hydroxypyrazole derivatives.

  • Reduction: : The carbonyl group in the cyclopropyl ketone can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: : Sodium borohydride (NaBH4) in methanol or ethanol.

  • Substitution: : Alkyl halides (e.g., methyl iodide) in the presence of a base.

Major Products Formed:

  • Oxidation: : Hydroxypyrazole derivatives.

  • Reduction: : Alcohol derivatives.

  • Substitution: : N-alkylated piperazine derivatives.

Scientific Research Applications

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone has a plethora of applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of various complex organic molecules and pharmaceuticals.

  • Biology: : Its interactions with biological molecules can be studied to understand its potential as a bioactive compound.

  • Medicine: : Investigations into its pharmacological properties could lead to the development of new therapeutic agents for treating diseases.

  • Industry: : It can be employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets within biological systems. Its structure suggests it could act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity. Detailed mechanistic studies would involve examining its binding affinity, receptor selectivity, and downstream signaling pathways. These interactions are crucial for understanding its pharmacodynamics and therapeutic potential.

Comparison with Similar Compounds

Comparison with Other Compounds:

  • (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone: : This compound contains an imidazole ring instead of a pyrazole ring, leading to different chemical reactivity and biological activity.

  • (4-(2-(1H-triazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone: : The triazole moiety provides additional nitrogen atoms, which could influence the compound's interaction with metal ions and enzymes.

Uniqueness: The presence of the pyrazole ring in (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone is distinctive as it imparts specific electronic properties and potential hydrogen bonding interactions. These features can significantly influence its behavior in chemical reactions and biological systems, setting it apart from similar compounds.

There you go, a dive into the world of this compound!

Properties

IUPAC Name

cyclopropyl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c18-13(12-2-3-12)16-9-6-15(7-10-16)8-11-17-5-1-4-14-17/h1,4-5,12H,2-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVKVTMKCCIRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.